molecular formula C12H9BrFNO B8365346 2-(4-Bromo-benzyloxy)-3-fluoro-pyridine

2-(4-Bromo-benzyloxy)-3-fluoro-pyridine

Cat. No.: B8365346
M. Wt: 282.11 g/mol
InChI Key: FPZUXLVRPKTVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-benzyloxy)-3-fluoro-pyridine is a halogenated pyridine derivative characterized by a benzyloxy group substituted at the 2-position of the pyridine ring and a fluorine atom at the 3-position. The benzyloxy group is further substituted with a bromine atom on the para position of its benzene ring. This structure confers unique electronic and steric properties, making the compound of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

2-[(4-bromophenyl)methoxy]-3-fluoropyridine

InChI

InChI=1S/C12H9BrFNO/c13-10-5-3-9(4-6-10)8-16-12-11(14)2-1-7-15-12/h1-7H,8H2

InChI Key

FPZUXLVRPKTVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CC=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Bromo-benzyloxy)-3-fluoro-pyridine can be contextualized by comparing it to analogous pyridine derivatives. Key compounds for comparison include:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Ring) Key Features
This compound C₁₂H₈BrFNO 298.10 2-(4-Bromo-benzyloxy), 3-F High steric bulk, potential for π-π stacking; bromine enables cross-coupling .
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 2-Br, 3-CH₃ Methyl group enhances electron density; used in agrochemical synthesis .
3-Fluoro-2-methoxypyridine C₆H₆FNO 141.12 2-OCH₃, 3-F Methoxy group increases solubility; fluorine directs electrophilic substitution.
2-Bromo-3-fluoropyridine C₅H₃BrFN 191.99 2-Br, 3-F Compact structure; bromine and fluorine synergize in metal-catalyzed reactions.
2-(4-Bromo-benzyloxy)pyridine C₁₂H₁₀BrNO 280.12 2-(4-Bromo-benzyloxy) Absence of 3-F reduces electron withdrawal; lower reactivity in arylations.

Physical Properties

While specific data for this compound are scarce in the provided evidence, trends can be inferred:

  • Melting/Boiling Points : Larger molecular weight and aromaticity suggest higher melting points than 2-Bromo-3-methylpyridine (liquid at room temperature) .
  • Solubility : The benzyloxy group likely reduces water solubility compared to 3-Fluoro-2-methoxypyridine.

Research Findings

  • Synthetic Utility : this compound’s bromine atom facilitates selective cross-coupling, as demonstrated in ligand synthesis for kinase inhibitors.
  • Contrast with 2-Bromo-3-methylpyridine : The latter’s methyl group promotes nucleophilic substitution at the 2-position, whereas the target compound’s benzyloxy group favors electrophilic aromatic substitution at the 4-position .

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